2-Phenoxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXGTAVHIDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992818 | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-04-0 | |
| Record name | 2-Phenoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 721-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenoxyacetophenone
Catalytic Synthesis Routes
Catalysis offers efficient and selective pathways for the chemical conversion of 2-phenoxyacetophenone. Researchers have developed both metal-based and metal-free systems to achieve novel transformations, highlighting the compound's versatility as a synthetic building block.
Copper-Catalyzed Approaches
Copper catalysts have proven particularly effective in mediating the transformation of this compound, enabling the synthesis of valuable amide compounds through a novel reaction pathway.
A significant application of this compound is its use as a feedstock for the synthesis of benzanilides. In a notable development, a copper-catalyzed reaction between 2-phenoxyacetophenones and anilines has been established. This approach is valued for its efficiency and broad applicability. The reaction is typically carried out using copper(II) chloride (CuCl₂) as the catalyst in dimethyl sulfoxide (DMSO) at a temperature of 120 °C under an air atmosphere. This method demonstrates a wide scope for both substituted 2-phenoxyacetophenones and various anilines, consistently producing the corresponding benzanilides in high yields.
The reaction's versatility is a key feature, allowing for the synthesis of a diverse library of benzanilide derivatives by simply altering the starting materials. This process represents an innovative use of this compound, which can be derived from lignin (B12514952), a renewable biomass source.
Table 1: Copper-Catalyzed Synthesis of Benzanilides from this compound Derivatives
| This compound Derivative | Aniline Derivative | Yield (%) |
|---|---|---|
| This compound | Aniline | 85 |
| 4'-Methyl-2-phenoxyacetophenone | Aniline | 82 |
| 2-(4-Methoxyphenoxy)acetophenone | Aniline | 88 |
| This compound | 4-Methylaniline | 86 |
| This compound | 4-Methoxyaniline | 89 |
The mechanism of the copper-catalyzed synthesis of benzanilides from 2-phenoxyacetophenones is intricate, involving a key oxidative cleavage step. chem-station.com The reaction proceeds through the simultaneous cleavage of the α-carbon-carbonyl carbon (C-C) bond within the this compound molecule and the formation of a new carbon-nitrogen (C-N) bond with the aniline. chem-station.com This transformation is an example of an aerobic oxidative C(CO)-C(alkyl) bond cleavage. chem-station.com The process results in the formation of the desired benzanilide product along with a corresponding phenol (B47542) as a byproduct. The use of air (or O₂) as the oxidant makes this a synthetically efficient and appealing process. chem-station.com Mechanistic studies suggest that the reaction likely proceeds via an α-peroxo ketone intermediate, whose subsequent transformation dictates the final products. snu.edu.in The copper catalyst is crucial in facilitating the cleavage of this intermediate, leading to the C-C bond scission. snu.edu.in
Metal-Free Catalysis
In addition to metal-based systems, metal-free catalysis offers alternative, often more sustainable, routes for organic transformations. These methods avoid the use of potentially toxic or expensive heavy metals.
Molecular iodine (I₂) is an effective and versatile catalyst for a range of oxidative cyclization reactions, typically proceeding under mild conditions. organic-chemistry.orgnih.gov This methodology is often used to synthesize various nitrogen-containing heterocyclic compounds. organic-chemistry.orgnih.gov For instance, iodine can promote the oxidative cyclization of derivatives formed from the ring-opening of epoxides to generate quinazolines. organic-chemistry.orgnih.gov Similarly, hypervalent iodine reagents are employed in the intramolecular oxidative cyclization of ketoximes to prepare isoquinoline N-oxides. nih.gov While iodine-catalyzed oxidative cyclization is a well-established strategy for constructing cyclic molecules, its specific application to induce cyclization reactions starting from this compound is not prominently featured in available research.
Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their high stability and nitrogen content. rsc.org These properties make them attractive as heterogeneous catalysts for various organic transformations. rsc.org CTFs can efficiently activate molecular oxygen (O₂) into reactive oxygen species, such as singlet oxygen (¹O₂) and superoxide radical anions (O₂•⁻). rsc.org This activation enables their use in photocatalytic aerobic reactions, for example, the hydroxylation of arylboronic acids to phenols. rsc.org The metal-free nature and high reusability of CTFs present a sustainable approach to catalysis. rsc.org However, the direct application of CTF-based catalysis with O₂ for the specific chemical transformation of this compound has not been detailed in the examined literature.
Photocatalytic Synthesis
While photoredox catalysis has emerged as a powerful tool for forging complex C-C bonds in the synthesis of various substituted ketones, specific literature detailing the direct photocatalytic synthesis of this compound is not extensively documented. The primary focus in photochemical studies involving this compound has been on its cleavage, which represents a key transformation pathway. Irradiation of α-aryloxy-ketones like this compound in solvents such as methanol leads to the fission of the C–OAr bond. This process yields primary products like phenol and acetophenone (B1666503), alongside products from ortho-rearrangement that can cyclize to form substituted benzofurans.
Organic Photocatalyst Systems (e.g., Phenacyl Bromide)
In the broader context of photocatalysis, organic molecules, particularly ketones, can act as photosensitizers. However, the use of phenacyl bromide specifically as an organic photocatalyst for the synthesis of this compound is not well-established in available research. The more documented photochemical transformation is the cleavage of the β-O-4 bond within this compound itself upon irradiation.
UV-A Irradiation Conditions
The photolysis of α-aryloxy-ketones is typically carried out under UV irradiation. These conditions provide the necessary energy to excite the molecule, leading to bond cleavage. For instance, the irradiation of this compound in methanol results in the breaking of the ether linkage. This transformation underscores the compound's role as a model for understanding the photodegradation of lignin, a complex biopolymer rich in similar ether bonds.
Electrochemical Synthesis
Electrochemical methods offer a reagent-free and often milder alternative for driving chemical transformations. For this compound, these techniques have been primarily investigated for the reductive cleavage of its β-O-4 ether bond, mimicking potential pathways for lignin depolymerization.
Electro-catalytic Hydrogenation (ECH)
Electro-catalytic hydrogenation (ECH) has been demonstrated as an effective method for the reductive cleavage of this compound. nih.govtandfonline.comtandfonline.comresearchgate.net This process typically uses an inexpensive and economically viable copper foil as the electrocatalyst. tandfonline.comresearchgate.net The reaction is often conducted in a sustainable deep eutectic solvent (DES) based on ethylene glycol and choline chloride. researchgate.net
A key finding in these studies is that the selectivity of the products is highly dependent on the electrochemical cell configuration. tandfonline.comtandfonline.comresearchgate.net
Open Cell Setup: Primarily yields hydroxyl-end products, indicating a more extensive reduction.
Membrane Cell Setup: Results in a higher concentration of products with carbonyl groups, suggesting a more controlled or partial reduction. tandfonline.comresearchgate.net
This tunable selectivity allows for the generation of different monomers and oligomers from the lignin model compound. researchgate.net The process is notable for avoiding high-pressure hydrogen gas and harsh reaction conditions typical of traditional catalytic hydrogenation. acs.org
Table 1: Comparison of ECH Setups for this compound Cleavage
| Feature | Open Cell | Membrane Cell |
|---|---|---|
| Primary Products | Hydroxyl-end chemicals | Carbonyl-containing chemicals |
| Catalyst | Copper Foil | Copper Foil |
| Solvent | Deep Eutectic Solvent | Deep Eutectic Solvent |
| Key Advantage | Generation of reduced monomers | Preservation of carbonyl functionality |
Thio-assisted Electrolysis
A highly efficient and mild method for the cleavage of this compound is thio-assisted electrolysis. researchgate.net This approach uses an inexpensive reticulated vitreous carbon (RVC) cathode and operates at room temperature. researchgate.net In a key study, the presence of a pre-electrolyzed disulfide (2,2'-dithiodiethanol, the disulfide form of β-mercaptoethanol) at a constant current of 5 mA led to the complete decomposition of this compound in just 1.5 hours. researchgate.net
The reaction produces a quantitative yield of phenol and up to 80% yield of acetophenone. researchgate.net This electrocatalytic method is significantly faster than non-electrolytic approaches, which require refluxing for 24 hours with a large excess of the thiol reagent to achieve complete cleavage. researchgate.net The addition of a radical inhibitor like butylated hydroxytoluene (BHT) was also found to suppress the formation of pinacol side products. researchgate.net
Table 2: Thio-assisted Electrolytic Cleavage of this compound
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Cathode | Reticulated Vitreous Carbon (RVC) |
| Current | 5 mA |
| Time for Complete Cleavage | 1.5 hours |
| Phenol Yield | Quantitative |
| Acetophenone Yield | Up to 80% |
Bio-inspired Synthesis
The development of synthetic methods that draw inspiration from biological processes is a growing field of chemical research. These approaches aim to leverage nature's efficiency and selectivity under mild conditions.
The thio-assisted electrolytic cleavage of the β-O-4 bond in this compound is considered a bio-inspired approach. researchgate.net Lignin, the natural polymer that this compound models, is biosynthesized through oxidative radical coupling of monolignol building blocks. nih.govacs.org Conversely, strategies for its degradation can be designed by mimicking a "reverse biosynthesis" pathway. nih.govacs.org The thio-assisted method, which involves radical intermediates and selective bond cleavage under mild, room-temperature conditions, reflects the principles of biological transformations, avoiding the high temperatures and pressures of conventional industrial catalysis. nih.govresearchgate.net This strategy serves as a platform for developing selective and sustainable methods for lignin depolymerization. nih.govacs.org
Functional Group Transformations
The ketone and the ether functionalities of this compound are amenable to a variety of chemical transformations, allowing for its use as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
Conversion to Oxime Derivatives
The carbonyl group of this compound can be readily converted into an oxime. This reaction is typically achieved by treating the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com The resulting this compound oxime can exist as two geometric isomers, the syn- and anti-isomers, due to the restricted rotation around the C=N double bond. youtube.comdoubtnut.com
The general reaction for the formation of an acetophenone oxime is as follows:
C₆H₅COCH₃ + NH₂OH·HCl → C₆H₅C(=NOH)CH₃ + H₂O + HCl
While specific studies on the oximation of this compound are not extensively detailed in the provided search results, the methodology is a standard conversion for acetophenone derivatives. arpgweb.commisuratau.edu.ly The resulting oxime introduces a new functional group that can be further modified or can influence the biological activity of the molecule. Oximes and their derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticonvulsant properties. misuratau.edu.ly
Table 1: Synthesis of Acetophenone Oximes
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| Acetophenone derivative | Hydroxylamine hydrochloride, Base | Acetophenone oxime | Formation of C=NOH group; potential for E/Z isomerism. researchgate.net |
Formation of Benzofurans and Related Heterocycles
One of the most significant transformations of this compound is its cyclodehydration to form benzofuran derivatives. Benzofurans are an important class of heterocyclic compounds found in many biologically active natural products and synthetic drugs. researchgate.net The synthesis of 3-phenylbenzofurans can be conveniently achieved from α-phenoxyacetophenones. researchgate.net
The cyclization is typically promoted by acidic reagents. For instance, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used to promote the cyclodehydration of α-phenoxy ketones to yield 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields under mild conditions.
The general transformation is depicted below:

Note: This is a representative image. The actual reaction would involve this compound.
This intramolecular electrophilic substitution reaction involves the protonation of the carbonyl oxygen, followed by the attack of the phenoxy ring at the activated carbonyl carbon, and subsequent dehydration to yield the benzofuran ring system. The reaction conditions can be tailored to favor the formation of specific isomers.
Derivatization for Pharmaceutical Intermediates
The this compound scaffold is a valuable starting point for the synthesis of various pharmaceutical intermediates. Its derivatives have been investigated for a range of pharmacological activities.
For example, derivatives of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole have been synthesized and evaluated as benzodiazepine receptor agonists with potential anticonvulsant activity. nih.gov The synthesis of these molecules involves the conversion of the phenoxy-phenyl moiety into a heterocyclic system. The study highlighted that an amino substituent on the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects. nih.gov
Furthermore, phenoxyacetamide derivatives have been synthesized and investigated for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities. nih.govmdpi.com The synthesis of such compounds could conceptually start from this compound by, for example, converting the ketone to an amine followed by acylation. Additionally, novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net
The derivatization of the core this compound structure into these more complex molecules underscores its utility as a building block in medicinal chemistry.
Table 2: Examples of Pharmaceutical Intermediates Derived from Phenoxy-Containing Scaffolds
| Derivative Class | Potential Biological Activity | Synthetic Connection to this compound |
|---|---|---|
| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazoles | Anticonvulsant nih.gov | The phenoxy-phenyl core structure is a key pharmacophore. |
| Phenoxyacetamides | Anti-inflammatory, Analgesic, Anticancer nih.govmdpi.com | Can be synthesized from phenoxyacetic acid, a potential derivative of this compound. |
Reaction Mechanism Elucidation in Synthesis
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Oxidative C–C Bond Cleavage Pathways
The oxidative cleavage of the Cα-Cβ bond in this compound is a reaction of significant interest, particularly in the context of lignin degradation, where the β-O-4 aryl ether linkage is prevalent. This compound serves as a model compound for the oxidized form of this linkage.
Studies have shown that copper-catalyzed aerobic oxidation can promote the C–C bond cleavage of related β-alkoxy alcohols. While not directly starting from this compound, these studies provide mechanistic insights into the cleavage of the bond adjacent to the carbonyl group.
A plausible mechanism for the oxidative cleavage often involves the generation of radical intermediates. For instance, in the aerobic oxidative esterification of ketones, a proposed mechanism involves the formation of super oxygen radicals that abstract a hydrogen atom, leading to a hydroperoxide intermediate. This intermediate can then undergo cleavage to form the final products.
C–O Bond Cleavage Mechanisms
The cleavage of the C-O ether bond in this compound is another important transformation, relevant to the breakdown of lignin and other biomass-derived materials. This compound has been identified as an intermediate in the ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols.
The proposed mechanism for this transformation involves a tandem dehydrogenation/reductive ether cleavage. The initial step is the dehydrogenation of the alcohol to the corresponding ketone (this compound). This is followed by an organometallic C-O activation, where the catalyst facilitates the cleavage of the ether bond.
Electrochemical methods have also been employed to study the reductive cleavage of the β-O-4 linkage in this compound. This electrocatalytic hydrogenation (ECH) can lead to different products depending on the reaction setup, such as an open or a membrane cell. In an open cell, a more complete cleavage of the ether bond and reduction of the carbonyl group is observed, leading to phenolic terminations. In a membrane cell, the ether bonds and some carbonyl groups may be preserved, with the alcoholic products arising from the reduction of the ketone.
Radical Intermediates in Photoreactions
Upon photoexcitation, this compound predominantly undergoes transformations via two competing pathways, each involving distinct radical intermediates. The primary processes are β-cleavage occurring from the singlet excited state and the formation of acetophenone, which proceeds through an enol intermediate.
The β-cleavage of this compound results in the homolytic scission of the carbon-oxygen bond between the carbonyl group and the phenoxy moiety. This process, occurring from the singlet excited state, generates a phenoxy radical and a phenacyl radical. Evidence for this pathway has been substantially supported by flash CIDNP spectroscopy studies. These investigations have identified the characteristic polarization of the products formed from these radical pairs.
In addition to β-cleavage, the formation of acetophenone represents a significant photoreaction pathway. This transformation is understood to proceed through the formation of an acetophenone enol intermediate. The generation of this enol is a key step, and while the precise mechanism of its formation and the origin of its polarization in CIDNP studies have been subjects of investigation, it points to a complex series of events following photoexcitation.
The photochemistry of various substituted α-phenoxyacetophenones has been systematically studied to understand the influence of molecular structure on the preferred reaction channel. These studies have established that both the β-cleavage and the enol formation pathways are the main routes of reaction, as all observed products exhibit polarization in CIDNP spectra, indicating their radical-pair origin.
Table 1: Key Radical Intermediates in the Photoreactions of this compound
| Precursor Compound | Photochemical Pathway | Radical Intermediate(s) | Experimental Technique |
| This compound | β-Cleavage (Singlet State) | Phenoxy Radical, Phenacyl Radical | Flash CIDNP Spectroscopy |
| This compound | Enol Formation | (Intermediate leading to Acetophenone Enol) | Flash CIDNP Spectroscopy |
Role of Hydrogen Transfer
Hydrogen transfer is a pivotal process in the photochemical transformations of many carbonyl compounds, often dictating the reaction pathway and the final product distribution. In the context of this compound, while direct intramolecular γ-hydrogen abstraction typical of the Norrish Type II reaction is not structurally feasible, intermolecular hydrogen transfer and other nuanced hydrogen transfer mechanisms play a crucial role, particularly in the deactivation of the excited triplet state.
Research on the photochemistry of α-phenoxyacetophenone has revealed an interesting case of intramolecular triplet deactivation. While the singlet state leads to β-cleavage, the triplet excited state undergoes a different deactivation pathway. This deactivation is proposed to involve an intramolecular interaction between the triplet carbonyl group and the phenoxy moiety. This interaction facilitates a non-reactive decay pathway, which competes with other potential triplet state reactions.
The formation of the acetophenone enol, a key intermediate in one of the primary photoreaction channels, inherently involves a hydrogen transfer step. The generation of the enol tautomer from the excited state of this compound necessitates the relocation of a hydrogen atom. While the exact mechanism of this hydrogen transfer (whether it is intramolecular or involves the solvent or another molecule) has been a subject of detailed study, its occurrence is fundamental to the formation of acetophenone.
The broader context of the photochemistry of ketones provides a framework for understanding these processes. For instance, the Norrish Type II reaction, a well-established photochemical process, is defined by an intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to a 1,4-biradical. Although this compound itself does not possess a γ-hydrogen in the appropriate position for a classic Norrish Type II reaction, the principles of hydrogen abstraction by excited carbonyls are relevant to understanding the potential intermolecular and alternative intramolecular hydrogen transfer processes that can occur.
Table 2: Hydrogen Transfer Processes in the Photochemistry of Related Ketones
| Ketone Type | Hydrogen Transfer Process | Intermediate | Consequence |
| Alkyl Ketones with γ-Hydrogens | Intramolecular γ-Hydrogen Abstraction (Norrish Type II) | 1,4-Biradical | Cleavage to an alkene and an enol, or cyclization (Yang cyclization) |
| α-Alkoxyacetophenones | (Potential Intermolecular H-transfer) | Ketyl Radicals | Deactivation of excited states, formation of reduction products |
Catalytic Applications of 2 Phenoxyacetophenone and Its Derivatives
Lignin (B12514952) Depolymerization Strategies
The valorization of lignin, an abundant natural source of aromatic compounds, is a significant challenge in the development of sustainable chemical industries. tandfonline.com A primary goal of lignin valorization is the selective cleavage of its constituent linkages to produce valuable low-molecular-weight aromatic chemicals. semanticscholar.org Given that the β-O-4 aryl ether linkage constitutes approximately 50% of all bonds in lignin, its cleavage is a major focus of depolymerization research. researchgate.net The compound 2-phenoxyacetophenone is frequently used as a model to study the depolymerization of lignin and the cleavage of this critical bond. nih.govtandfonline.com
Oxidative cleavage is a prominent strategy for breaking the β-O-4 linkage in lignin, with the advantage of preserving the aromatic rings for the production of value-added chemicals. researchgate.netnih.gov Various catalytic systems have been developed and tested using this compound as a model compound.
Research has demonstrated the efficacy of oxovanadium complexes, such as VO(acac)₂, in catalyzing the oxidation of this compound in an acetonitrile/water system under an oxygen atmosphere. researchgate.net This process leads to the cleavage of the β-O-4 bond, yielding valuable aromatic products. Another approach involves the use of single-atom catalysts, which are noted for their high efficiency due to 100% utilization of active metal centers. rsc.org A single-atom cobalt catalyst has been successfully employed for the oxidative cleavage of the β-O-4 bonds in lignin model compounds at low oxygen pressure. rsc.org
Electrochemical oxidation also presents a promising and environmentally friendly method for lignin depolymerization due to its selective oxidation capabilities. rsc.org Studies on this compound have revealed that electrochemical oxidation can induce Cβ–O and Cα–Cβ bond cleavages. rsc.org The reaction pathways and product selectivity are influenced by the substituents on the model compound. rsc.org A two-step catalytic system is also being developed to achieve the oxidative cleavage of the β-O-4 bond, highlighting the ongoing efforts to refine this depolymerization strategy. digitellinc.com
Table 1: Catalytic Systems for Oxidative Cleavage of this compound
| Catalyst System | Oxidant | Key Findings |
|---|---|---|
| Oxovanadium complexes (e.g., VO(acac)₂) | O₂ | Effective for the oxidation of lignin and lignin dimers in an acetonitrile/water system. researchgate.net |
| Single-atom Co catalyst | O₂ | Achieves high conversion and selectivity in the cleavage of β-O-4 bonds at low oxygen pressure. rsc.org |
| Electrochemical Oxidation | Electricity | Induces Cβ–O and Cα–Cβ bond cleavages, with product selectivity dependent on the substrate's structure. rsc.org |
| Copper on γ-alumina | - | Catalyzes the hydrodeoxygenation of β-O-4 lignin-type dimers, yielding valuable aromatics. researchgate.net |
Reductive cleavage offers an alternative pathway for the depolymerization of lignin, often targeting the β-O-4 linkage in model compounds like this compound. Electrocatalytic hydrogenation (ECH) has emerged as an environmentally friendly process that can be finely tuned by controlling the cell potential, thus avoiding harsh reaction conditions. tandfonline.com
One study investigated the electroreductive cleavage of the β-O-4 linkage in this compound using a copper foil electrocatalyst in a deep eutectic solvent. tandfonline.comresearchgate.net The research demonstrated that the type of electrochemical cell (open vs. membrane) significantly influences the product selectivity. The open cell setup predominantly yielded hydroxyl-end chemicals, while the membrane cell produced a higher content of carbonyl groups. tandfonline.comtandfonline.com This highlights the potential to direct the depolymerization process towards specific value-added products by modifying the reaction setup. tandfonline.com
Another innovative approach is the thio-assisted electrocatalytic reductive cleavage. This method utilizes an inexpensive reticulated vitreous carbon cathode to break the β-O-4 linkages in keto aryl ethers. researchgate.net In the presence of a pre-electrolyzed disulfide, this technique achieved over 90% yield of the corresponding monomeric C–O cleavage products from nonphenolic β-O-4 dimers in just 1.5 hours at room temperature. researchgate.net When applied to oxidized poplar lignin, this method significantly increased the yield of soluble fragments compared to electrolysis alone. researchgate.net
Table 2: Reductive Cleavage Approaches for this compound
| Method | Catalyst/Mediator | Key Findings and Products |
|---|---|---|
| Electrocatalytic Hydrogenation (ECH) | Copper foil | Product selectivity is dependent on the electrochemical cell type; open cells favor hydroxyl-end products, while membrane cells favor carbonyl-containing products. tandfonline.comtandfonline.com |
| Thio-assisted Electrocatalytic Reduction | Reticulated vitreous carbon cathode / Pre-electrolyzed disulfide | Achieves high yields (>90%) of monomeric cleavage products from β-O-4 dimers at room temperature. researchgate.net |
Photocatalysis represents a sustainable approach for lignin valorization, utilizing light energy to drive the cleavage of key linkages under ambient conditions. chemrxiv.org The β-O-4 bond, modeled by compounds such as this compound, has been a primary target for photocatalytic degradation studies.
One effective system employs a Ni/TiO₂ photocatalyst in conjunction with an oxidant, pyridinium chlorochromate (PCC), to promote the cleavage of β-O-4 linkages under UV irradiation at room temperature. mdpi.comnih.gov The proposed mechanism involves the initial oxidation of the β-O-4 alcohol to a β-O-4 ketone, which is subsequently photocatalytically cleaved to yield acetophenone (B1666503) and phenol (B47542) derivatives. mdpi.comnih.gov This Ni/TiO₂ photocatalyst is also magnetically recoverable, allowing for efficient reuse in multiple catalytic cycles. mdpi.com
Another promising avenue involves the use of inexpensive organic photocatalysts, such as anthraquinone. chemrxiv.orgchemrxiv.org Anthraquinone has been shown to be an effective photosensitizer for the cleavage of β-O-4 bonds in lignin model compounds. chemrxiv.org This process can be conducted under a continuous flow system, which is a significant step towards industrial applicability. chemrxiv.org The reaction, performed under an air atmosphere, can be optimized by the choice of solvent to improve conversion and selectivity. chemrxiv.org
Table 3: Photocatalytic Systems for β-O-4 Linkage Cleavage
| Photocatalyst | Key Features | Outcome |
|---|---|---|
| Ni/TiO₂ with PCC oxidant | Magnetically recoverable and reusable. mdpi.com | Promotes cleavage of β-O-4 alcohol to acetophenone and phenol derivatives under UV light. mdpi.comnih.gov |
| Anthraquinone | Inexpensive organic photocatalyst, suitable for flow chemistry. chemrxiv.orgchemrxiv.org | Effectively cleaves β-O-4 bonds, with performance influenced by solvent and atmosphere. chemrxiv.org |
The enzymatic degradation of lignin offers a highly selective and environmentally benign alternative to chemical methods. nih.gov Microorganisms have evolved sophisticated enzymatic systems to break down the complex structure of lignin, with a particular focus on the prevalent β-O-4 aryl ether bonds. researchgate.net
A key class of enzymes involved in the cleavage of β-O-4 linkages are β-etherases, which belong to the glutathione-S-transferase (GST) superfamily. acs.orgresearchgate.net These enzymes catalyze the reductive cleavage of the β-O-4 bond in a glutathione-dependent reaction. acs.org In many bacteria, the degradation pathway requires an initial oxidation step. NAD⁺-dependent Cα-dehydrogenases, such as LigD, first oxidize the hydroxyl group at the Cα position to a keto group. nih.govacs.org Subsequently, the β-etherase can act on this modified structure to cleave the ether bond. acs.org
For instance, in the proteobacterium Sphingobium sp. SYK-6, a well-studied lignin-degrading bacterium, a cascade of three enzymes is involved: LigD (a Cα-dehydrogenase), LigF (a β-etherase), and LigG (a glutathione lyase). researchgate.netrsc.org Fungal β-etherases have also been identified. The first functionally characterized fungal β-etherase, Ds-GST1, from the white-rot fungus Dichomitus squalens, selectively cleaves the β-O-4 aryl ether bond of dimeric lignin model compounds. nih.govacs.org This enzyme, similar to its bacterial counterparts, is active on substrates with a keto group at the Cα position. nih.govacs.org
In addition to the study of isolated enzymes, research has focused on identifying and characterizing novel microorganisms with the ability to cleave the β-O-4 linkage. Through screening procedures, several microorganisms capable of transforming this compound have been isolated. nih.gov
One such bacterium, Acinetobacter sp. TUS-SO1, has been shown to efficiently cleave the ether bond of this compound. nih.gov This strain employs an oxidative cleavage mechanism, converting this compound into phenol and benzoate. nih.govnih.gov This is distinct from the reductive mechanism of the well-characterized β-etherases, which would produce phenol and acetophenone. nih.gov Acinetobacter sp. TUS-SO1 demonstrates rapid transformation, with glucose-grown cells converting 1 mM of this compound within 12 hours. nih.gov The draft genome sequence of this bacterium has been reported, which will aid in understanding the genetic basis of its ether-bond-cleaving capabilities. nih.govnih.gov
Enzymatic Degradation via Microorganisms
Development of Catalysts for this compound Transformations
As a prominent model compound for the β-O-4 aryl ether linkage, the most abundant linkage in lignin, this compound is a key substrate for developing and evaluating catalytic systems aimed at lignin valorization. Research efforts focus on the selective cleavage of its carbon-oxygen ether bond to produce valuable aromatic chemicals. This section details the advancements in heterogeneous, homogeneous, photocatalytic, and electrocatalytic systems designed for this transformation.
Heterogeneous catalysts are crucial for industrial applications due to their ease of separation and potential for reuse. In the context of this compound, these solid-phase catalysts are primarily designed to promote the cleavage of the β-O-4 ether bond through hydrogenolysis or oxidation.
Research has demonstrated that ruthenium-based catalysts are effective for this transformation. A proposed mechanism for a ruthenium-catalyzed, redox-neutral C-O bond cleavage of the related compound 2-aryloxy-1-arylethanols suggests that this compound is a key intermediate. The process involves a tandem dehydrogenation of the alcohol to the ketone (this compound), followed by a reductive cleavage of the ether bond.
More recent developments have focused on earth-abundant metals. For instance, a polymer-supported Nickel-Salen complex has been shown to be highly effective for the oxidative cleavage of 2-phenoxy-1-phenylethanone, a compound structurally analogous to this compound. This catalyst achieved 99% conversion with 88% selectivity to the desired cleavage products. The catalyst's polymer support allows for easy recovery and reuse for multiple cycles with only a slight decrease in activity.
Another approach involves iron supported on a polyoxometalate (POM) catalyst, which showed high activity in the oxidative cleavage of the β-O-4 bond in lignin model compounds. In this system, the alcohol precursor is first converted to this compound, which is then cleaved to yield phenol and benzoic acid.
Table 1: Performance of Heterogeneous Catalysts in β-O-4 Bond Cleavage
| Catalyst System | Substrate | Key Products | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Ruthenium Complex | 2-Aryloxy-1-arylethanols | Acetophenone, Phenol | 62-98 (yield) | - | nih.gov |
| Polymer-supported Ni-Salen | 2-Phenoxy-1-phenylethanone | Oxidative cleavage products | 99 | 88 | |
| Fe-supported Polyoxometalate | 2-Phenoxy-1-phenylethanol | Phenol, Benzoic Acid | High | High |
Homogeneous catalysts, which operate in the same phase as the reactants, often offer high selectivity and activity under milder conditions. For this compound transformations, research has explored organometallic complexes and base catalysis.
Oxovanadium complexes, such as VO(acac)₂, have been investigated for the catalytic oxidation of lignin dimers like this compound. These reactions are typically performed in a mixed solvent system like acetonitrile/water under an oxygen atmosphere, leading to the cleavage of the ether linkage.
Ruthenium complexes have also been studied in homogeneous systems. For example, a ruthenium-catalyzed C-O bond cleavage was developed that proceeds through a redox-neutral pathway. In this mechanism, this compound is a confirmed intermediate in the transformation of 2-phenoxy-1-phenylethanol to acetophenone and phenol nih.govescholarship.org.
Base-catalyzed cleavage using simple hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) also represents a form of homogeneous catalysis. These systems promote the cleavage of the β-O-4 linkage, and studies have focused on elucidating the reaction mechanism and energetics to optimize the selective depolymerization of lignin into valuable phenolic monomers.
Photocatalysis presents a sustainable approach, utilizing light energy to drive chemical transformations at ambient temperature and pressure. For this compound, photocatalysts are designed to generate highly reactive species upon illumination, which then attack and cleave the β-O-4 ether bond.
Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its stability and low cost. Research on the photocatalytic degradation of lignin and its model compounds has shown that upon UV irradiation, TiO₂ generates hydroxyl radicals, which are key species in the degradation process. The reaction involves both the degradation of phenolate groups via electron transfer and hydroxylation of the aromatic structures tandfonline.com.
To improve efficiency, especially under visible light, TiO₂ is often modified. For example, doping TiO₂ with non-noble metals like nickel has been explored. A 20 wt.% Ni/TiO₂ catalyst was used with an oxidant to promote the cleavage of β-O-4 bonds under UV irradiation, yielding valuable chemicals like acetophenone and phenol. The choice of solvent was found to significantly impact the conversion rate and product yields.
Electrocatalysis offers a method to drive reactions using electrical energy, often allowing for high selectivity by controlling the electrode potential. The electrocatalytic hydrogenation (ECH) of this compound has been investigated as a model for lignin depolymerization tandfonline.comtandfonline.com.
In these systems, an electrocatalyst facilitates the reductive cleavage of the β-O-4 linkage. Copper has been identified as a cost-effective and efficient electrocatalyst for this purpose, demonstrating low activity towards the competing hydrogen evolution reaction (HER) tandfonline.comtandfonline.comresearchgate.net. The transformation is often carried out in sustainable solvents, such as deep eutectic solvents (DES) based on choline chloride and ethylene glycol tandfonline.com.
The design of the electrochemical cell significantly influences the product distribution. Studies comparing an open, undivided cell with a membrane-divided cell have shown that product selectivity can be tuned. For instance, using a copper foil electrocatalyst, the open cell setup primarily yielded hydroxyl-end products, while the membrane cell produced a higher content of carbonyl-containing chemicals tandfonline.comtandfonline.com. This control over selectivity is crucial for producing high-value-added chemicals from lignin-derived model compounds.
Table 2: Comparison of Electrochemical Cell Setups for this compound (2-PAP) Cleavage
| Parameter | Open Cell System | Membrane Cell System | Reference |
|---|---|---|---|
| Electrocatalyst | Copper (Cu) Foil | Copper (Cu) Foil | tandfonline.com |
| Solvent | Deep Eutectic Solvent (ChCl-EtGl) | Deep Eutectic Solvent (ChCl-EtGl) | tandfonline.com |
| Applied Potential | -1.7 V | -1.7 V | tandfonline.com |
| Primary Products | Hydroxyl-end chemicals | Carbonyl-containing chemicals | tandfonline.comtandfonline.com |
| Key Feature | Simpler setup; products of anodic reaction can influence cathodic reaction | Separates anodic and cathodic compartments, preventing product crossover and secondary reactions | tandfonline.comresearchgate.net |
Role as a Polymerization Photoinitiator
Beyond its role as a lignin model, this compound and its derivatives serve important functions in polymer chemistry, specifically as photoinitiators for UV curing applications nih.gov. Photoinitiators are compounds that, upon absorbing light energy (typically UV), generate reactive species like free radicals or cations that initiate polymerization sigmaaldrich.comscribd.com.
Derivatives of 2-phenylacetophenone are well-known Type I free-radical photoinitiators nih.gov. Type I initiators undergo a unimolecular bond cleavage (α-cleavage) upon irradiation to form two radical fragments, both of which can potentially initiate the polymerization of monomers like acrylates nih.govnih.gov. The general mechanism involves the excitation of the ketone to a triplet state, followed by the cleavage of the C-C bond between the carbonyl group and the adjacent phenyl ring.
A commercially available derivative, 4'-phenoxyacetophenone, is used in various UV-curable formulations for coatings, inks, and adhesives sigmaaldrich.comscribd.com. While effective, a key challenge with small-molecule photoinitiators is their potential to migrate out of the cured polymer. This migration can lead to yellowing and is a significant concern for applications in food packaging or biomedical materials nih.gov.
To address this, research has focused on developing novel, larger photoinitiators with lower mobility. For example, a trifunctional photoinitiator was synthesized based on the structures of commercial α-hydroxyl ketone photoinitiators. This new, larger molecule demonstrated good photoinitiating activity and thermal stability while exhibiting significantly lower migration from the cured film compared to its smaller commercial counterparts nih.gov.
Advanced Spectroscopic and Analytical Characterization in 2 Phenoxyacetophenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Phenoxyacetophenone, offering detailed insights into the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive information about the electronic environment of hydrogen atoms and their connectivity. In this compound, the ¹H NMR spectrum reveals distinct signals for the methylene bridge and the two aromatic rings.
A key feature is the singlet observed for the methylene (-CH₂-) protons, which typically appears around δ 5.32 ppm. escholarship.org This signal's integration value corresponds to two protons, and its singlet nature indicates the absence of adjacent protons, which is consistent with its position between a carbonyl group and an ether oxygen. The aromatic protons of the phenoxy and benzoyl groups resonate in the downfield region, generally between δ 6.94 and δ 8.01 ppm, due to the deshielding effects of the aromatic rings. escholarship.org The specific splitting patterns (e.g., doublets, triplets, multiplets) within this region allow for the precise assignment of each proton based on its position on the respective aromatic ring and its coupling with neighboring protons. escholarship.orgsci-hub.se
Table 1: Representative ¹H NMR Spectral Data for this compound Data based on reported values in scientific literature.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.01 | Doublet | 2H | Protons ortho to carbonyl (benzoyl ring) |
| ~7.65 | Triplet | 1H | Proton para to carbonyl (benzoyl ring) |
| ~7.54 | Triplet | 2H | Protons meta to carbonyl (benzoyl ring) |
| ~7.31 | Triplet | 2H | Protons meta to ether linkage (phenoxy ring) |
| ~7.00 | Triplet | 1H | Proton para to ether linkage (phenoxy ring) |
| ~6.94 | Doublet | 2H | Protons ortho to ether linkage (phenoxy ring) |
| ~5.32 | Singlet | 2H | Methylene protons (-O-CH₂-C=O) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) is particularly noteworthy, appearing significantly downfield at approximately δ 193.8 ppm due to the strong deshielding effect of the double-bonded oxygen atom. sci-hub.se The methylene bridge carbon (-CH₂-) gives a signal around δ 70.7 ppm. sci-hub.se The remaining signals in the spectrum, typically between δ 113 and δ 159 ppm, correspond to the carbon atoms of the two aromatic rings. sci-hub.se The exact chemical shifts provide information on the substitution pattern and electronic environment of each aromatic carbon.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data extrapolated from structurally similar compounds and general chemical shift knowledge.
| Chemical Shift (δ) ppm | Assignment |
| ~194 | Carbonyl Carbon (C=O) |
| ~158 | Aromatic Carbon (C-O, phenoxy ring) |
| ~134 | Aromatic Carbon (C-C=O, benzoyl ring) |
| ~134 | Aromatic Carbon (para-CH, benzoyl ring) |
| ~130 | Aromatic Carbon (meta-CH, phenoxy ring) |
| ~129 | Aromatic Carbon (meta-CH, benzoyl ring) |
| ~128 | Aromatic Carbon (ortho-CH, benzoyl ring) |
| ~122 | Aromatic Carbon (para-CH, phenoxy ring) |
| ~115 | Aromatic Carbon (ortho-CH, phenoxy ring) |
| ~71 | Methylene Carbon (-O-CH₂-C=O) |
Note: These are predicted values; actual experimental values may differ slightly.
Real-time NMR spectroscopy is a powerful analytical tool for monitoring the progress of chemical reactions as they occur. mpg.de This technique allows researchers to obtain kinetic data, identify transient intermediates, and understand reaction mechanisms without the need for quenching or sample workup. mpg.demdpi.com By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of products, such as this compound, can be quantified over time.
Methodologies like flow NMR and rapid-injection NMR are employed to study reactions under controlled conditions directly within the spectrometer. mpg.demdpi.com For instance, the synthesis of this compound could be monitored by observing the disappearance of the reactant signals (e.g., 2-bromoacetophenone) and the simultaneous appearance and growth of the characteristic methylene singlet (δ ~5.3 ppm) of the this compound product. This approach provides invaluable, time-resolved information on reaction rates and pathways. mpg.denih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for identifying this compound in a reaction mixture. The gas chromatograph separates the compound from other components, and as it elutes, it enters the mass spectrometer.
In the mass spectrometer, this compound is ionized, typically by electron impact, forming a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound (212.24 g/mol ). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways include alpha-cleavage of the bond between the carbonyl group and the methylene bridge. This can lead to the formation of a stable benzoyl cation at m/z 105 and a phenoxymethyl radical. Another significant fragment is the phenoxy cation at m/z 93. The analysis of these fragments allows for unambiguous confirmation of the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) group stretch, which appears around 1702 cm⁻¹. sci-hub.se The presence of an ether linkage (C-O-C) is confirmed by stretching vibrations in the region of 1220-1290 cm⁻¹. sci-hub.se Additionally, the spectrum shows absorptions characteristic of the aromatic rings, including C=C stretching bands around 1580-1590 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹. sci-hub.se
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| > 3000 | C-H | Aromatic |
| ~1702 | C=O | Ketone |
| ~1590 | C=C | Aromatic |
| ~1220-1290 | C-O | Aryl Ether |
FTIR for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ucdavis.edunsf.gov It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its vibrational modes. ucdavis.edu This absorption pattern provides a unique "fingerprint" of the compound, allowing for the identification of its constituent functional groups. thermofisher.com
In the analysis of this compound, FTIR spectroscopy is used to confirm the presence of its key structural features. The molecule is a 2-aryloxyketone, functionally related to acetophenone (B1666503). nih.gov Its structure comprises a carbonyl group (C=O), an ether linkage (C-O-C), and two aromatic rings. The FTIR spectrum of this compound would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of these groups.
Key expected vibrational frequencies for this compound are detailed in the table below. The presence of a strong absorption band around 1715-1700 cm⁻¹ is a clear indicator of the ketone's carbonyl group. ieeesem.com The ether linkage is identified by its characteristic C-O-C stretching vibrations, while multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ confirm the presence of the aromatic rings.
Table 1: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical frequency ranges for organic functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ketone | 1715 - 1700 | Strong |
| C-O-C Stretch | Aryl Ether | 1270 - 1230 (asymmetric) & 1075 - 1020 (symmetric) | Strong, Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C=C Stretch | Aromatic Ring | 1600 - 1450 (multiple bands) | Medium to Weak |
| C-H Bending | Aromatic | 900 - 680 (out-of-plane) | Strong |
X-ray Diffraction (XRD) for Catalyst Characterization
X-ray Diffraction (XRD) is an essential technique for characterizing the structural properties of crystalline materials, making it invaluable in the study of heterogeneous catalysts that may be used in the synthesis or transformation of this compound. malvernpanalytical.commalvernpanalytical.com The technique works by directing X-rays onto a crystalline sample and measuring the scattering pattern. The angles and intensities of the diffracted X-rays are used to determine the material's crystal structure, identify its phases, and measure properties like crystallite size. malvernpanalytical.commdpi.com
In the context of this compound research, XRD is not used on the compound itself but on the solid catalysts employed in its reactions. For instance, if this compound were synthesized via a coupling reaction using a supported metal catalyst (e.g., Palladium on a metal oxide support), XRD would be critical for characterizing the catalyst before and after the reaction. malvernpanalytical.commdpi.com
This analysis can reveal:
Phase Identification : Confirming the crystalline phase of the catalyst support (e.g., anatase or rutile TiO₂) and the metallic component. mdpi.com
Crystallite Size : Calculating the size of the active metal particles, which often correlates with catalytic activity.
Catalyst Stability : Detecting changes in the crystal structure, such as sintering or phase transformation, that may occur under reaction conditions and lead to deactivation. mdpi.com
Table 2: Example XRD Data for a Hypothetical Fe₂O₃ Catalyst This table illustrates how XRD data is used to identify the crystalline phase of a catalyst used in a hypothetical reaction involving this compound.
| 2θ Angle (Degrees) | Observed Intensity (a.u.) | Miller Indices (hkl) | Identified Crystalline Phase |
|---|---|---|---|
| 30.2° | 4500 | (220) | Hematite (α-Fe₂O₃) |
| 35.6° | 10000 | (311) | Hematite (α-Fe₂O₃) |
| 43.3° | 3000 | (400) | Hematite (α-Fe₂O₃) |
| 57.4° | 5500 | (511) | Hematite (α-Fe₂O₃) |
| 62.9° | 6200 | (440) | Hematite (α-Fe₂O₃) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for detecting and characterizing chemical species that have unpaired electrons. ethz.chbruker.com This makes it the definitive tool for studying free radicals, which are often highly reactive and short-lived intermediates in chemical reactions. ethz.chnih.gov The EPR signal intensity is directly proportional to the concentration of the paramagnetic species. srce.hr
If a reaction pathway for the synthesis or degradation of this compound involves radical intermediates, EPR spectroscopy would be the primary method for their detection. srce.hrresearchgate.net Due to the typically short lifetime of organic radicals, a technique called "spin trapping" is often employed. nih.govnih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can accumulate to a concentration detectable by EPR. nih.gov The resulting EPR spectrum provides information about the structure of the trapped radical. nih.gov
For example, in a hypothetical photochemical reaction involving this compound, EPR could be used to detect phenoxy or benzoyl radicals. The analysis of the EPR spectrum's g-factor and hyperfine splitting constants would allow for the unambiguous identification of these radical intermediates, providing crucial insight into the reaction mechanism.
Table 3: Hypothetical EPR Data for a Trapped Radical Adduct This table shows representative data that would be obtained from an EPR experiment to identify a radical intermediate in a reaction involving this compound.
| Parameter | Description | Hypothetical Value | Inferred Information |
|---|---|---|---|
| g-factor | The ratio of the magnetic moment to the angular momentum of the electron. | 2.0045 | Characteristic of an oxygen-centered or carbon-centered radical. |
| aN (mT) | Hyperfine splitting constant from the nitrogen nucleus of the spin trap. | 1.45 | Confirms the formation of a radical adduct with the spin trap. |
| aH (mT) | Hyperfine splitting constant from a hydrogen nucleus. | 0.23 | Provides structural information about the trapped radical. |
X-ray Absorption Spectroscopy (XAS) for Catalyst Active Site Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom in a material. nih.govnih.gov It is particularly valuable for studying the active sites of catalysts, as it can provide information on the oxidation state, coordination number, and bond distances of the catalytic metal center, even in amorphous or poorly crystalline materials. nih.govchemistryviews.org XAS is often performed under in situ or operando conditions, allowing researchers to probe the catalyst as it functions in a reaction. nih.gov
The XAS spectrum is typically divided into two regions:
XANES (X-ray Absorption Near Edge Structure) : This region provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. nih.gov
EXAFS (Extended X-ray Absorption Fine Structure) : This region contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom. nih.gov
In a study of a metal-based catalyst (e.g., Cu, Pd, Ni) for the synthesis of this compound, XAS could be used to follow the changes in the catalyst's active site throughout the reaction. For example, it could track the oxidation state of the metal as it cycles between different catalytic states, providing direct evidence for the proposed reaction mechanism. researchgate.netosti.gov
Table 4: Information Derived from XAS for a Hypothetical Copper Catalyst This table outlines the type of structural and electronic information that XAS can provide about the active site of a catalyst used in this compound synthesis.
| Technique | Parameter Probed | Information Obtained |
|---|---|---|
| XANES | Absorption Edge Position | Oxidation state of the copper center (e.g., Cu(I), Cu(II)). |
| XANES | Pre-edge Features | Coordination geometry and symmetry of the copper active site. |
| EXAFS | Fourier Transform Analysis | Identification of neighboring atoms (e.g., Cu-O, Cu-C). |
| EXAFS | Shell Fitting | Precise determination of bond distances and coordination numbers. |
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. blogspot.com It is widely employed in pharmaceutical and chemical research for analyzing reaction mixtures, determining product purity, and quantifying compounds. blogspot.comsigmaaldrich.com The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. blogspot.com
For research involving this compound, HPLC is the method of choice for monitoring the progress of a reaction. By analyzing samples taken at different time intervals, researchers can quantify the consumption of this compound (the reactant) and the formation of products. This data is essential for calculating reaction kinetics, conversion rates, and product selectivity.
A typical setup for analyzing this compound would involve a reversed-phase HPLC method. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where this compound and related aromatic compounds exhibit strong absorbance, such as 258 nm or 270 nm. researchgate.netnih.gov
Table 5: Example HPLC Method for the Analysis of a this compound Reaction Mixture This table provides typical parameters for an HPLC method designed to separate and quantify this compound from a potential reaction product.
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile / Water (55:45, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 270 nm researchgate.net |
| Injection Volume | 10 µL |
| Hypothetical Retention Time (this compound) | 5.8 min |
| Hypothetical Retention Time (Product) | 4.2 min |
Biological and Pharmaceutical Relevance of 2 Phenoxyacetophenone Derivatives
Antifungal Activity of Derivatives
The search for new and effective antifungal agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant fungal infections. Derivatives of 2-phenoxyacetophenone have emerged as a promising scaffold for the development of novel antifungal compounds. Research has shown that modifications to the basic this compound structure can lead to compounds with significant activity against a variety of fungal pathogens.
One area of investigation has been the synthesis of acetophenone (B1666503) derivatives bearing different substituents. Studies have demonstrated that certain derivatives exhibit more potent antifungal effects on some phytopathogens than commercially available fungicides researchgate.net. For instance, specific compounds have shown significant inhibitory concentration (IC50) values, suggesting their potential as lead structures for further optimization in the development of new antifungal treatments researchgate.net.
Furthermore, the incorporation of a triazole moiety, a well-known pharmacophore in antifungal drugs, into structures related to this compound has yielded compounds with notable antifungal properties nih.govnih.govpharmascigroup.us. These hybrid molecules have been tested against various fungal strains, with some showing potent activity comparable to or exceeding that of established antifungal drugs like fluconazole and voriconazole nih.gov. The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of specific substituents on the aromatic rings for enhanced antifungal efficacy pharmascigroup.us. For example, the presence of electron-withdrawing groups has been shown to increase antifungal activity in some series of 1,2,4-triazole derivatives pharmascigroup.us.
Additionally, research into chlorine-containing derivatives of phenoxyethyl amines has revealed compounds with good antifungal activity, particularly against dermatophytes and moulds nih.gov. Quantitative testing of these compounds has provided minimum inhibitory concentration (MIC) values that underscore their potential for further development nih.gov. The data from these studies contribute to a growing body of evidence supporting the exploration of this compound derivatives as a source of new antifungal agents.
Table 1: Antifungal Activity of Selected this compound Related Derivatives
| Compound Type | Fungal Strain(s) | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Acetophenone Derivative | Phytopathogenic fungi | IC50 | 10-19 μg/mL for the most active compound | researchgate.net |
| 1,2,3-Triazole Analog | Candida albicans, Aspergillus niger, etc. | Comparison to standard drugs | Potent activity compared to voriconazole and fluconazole | nih.gov |
| Chlorine-containing Phenoxyethyl Amine Derivative | Dermatophytes | MIC50 and MIC90 | 8 μg/mL for the most active compound | nih.gov |
| 1,2,4-Triazole Hybrid | Candida albicans, Cryptococcus neoformans | MIC | 0.0156 to 2.0 μg/mL for some derivatives | pharmascigroup.us |
Antileishmanial Activity of Derivatives
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the need for new, safer, and more effective treatments is urgent. Derivatives of this compound, particularly those belonging to the chalcone family, have been a focal point of research in the quest for novel antileishmanial agents. Chalcones, which contain a three-carbon α,β-unsaturated carbonyl system, are structurally related to this compound and have demonstrated significant activity against various Leishmania species nih.govnih.govresearchgate.net.
Studies have shown that chalcone derivatives can inhibit the growth of Leishmania parasites, with some compounds exhibiting potent activity against both the promastigote and amastigote stages of the parasite's life cycle researchgate.netnih.gov. The mechanism of action for some of these derivatives is believed to involve the inhibition of key parasitic enzymes, such as arginase, which is crucial for the biosynthesis of polyamines necessary for parasite survival nih.gov. Molecular docking studies have further elucidated the potential binding interactions between chalcone derivatives and the active site of Leishmania arginase nih.gov.
The antileishmanial efficacy of these compounds is often influenced by the nature and position of substituents on their aromatic rings. For instance, the presence of a nitro group has been correlated with strong antileishmanial activity and selectivity nih.gov. Research on a series of N-phenyl-2-phenoxyacetamides derived from carvacrol, which share structural similarities with this compound, has also yielded compounds with significant antileishmanial activity against Leishmania braziliensis and low toxicity to mammalian cells euchembioj.com.
Furthermore, the synthesis of hybrid molecules incorporating a phenoxyalkyl linker between an arylimidamide and an azole group has been explored as a strategy to combine the favorable antileishmanial properties of both chemical classes distantreader.org. Some of these hybrids have displayed potent activity against intracellular Leishmania donovani distantreader.org. These findings underscore the potential of designing and synthesizing novel this compound derivatives as effective and selective antileishmanial drug candidates.
Table 2: Antileishmanial Activity of Selected this compound Related Derivatives
| Compound Type | Leishmania Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Chalcone Derivative | Leishmania infantum | IC50 (intracellular amastigotes) | 55.2 ± 3.8 μM for the most active compound | nih.gov |
| N-phenyl-2-phenoxyacetamide | Leishmania braziliensis | % parasite death at 10 μM | ~50% | euchembioj.com |
| Arylimidamide-Azole Hybrid | Leishmania donovani | IC50 (intracellular amastigotes) | 0.53 μM for the most active compound | distantreader.org |
| Oxygenated Chalcone | Leishmania major promastigotes, Leishmania donovani amastigotes | In-vitro growth inhibition | Effective inhibition observed | researchgate.net |
SARS-CoV-2 Main Protease Inhibition Studies (In Silico)
The global pandemic caused by SARS-CoV-2 spurred intensive research efforts to identify effective antiviral agents. The main protease (Mpro) of the virus is a key enzyme in its life cycle, making it a prime target for drug development. In silico studies, which involve computer simulations to predict the interaction between molecules, have been instrumental in the rapid screening of potential inhibitors. Derivatives of this compound, specifically 2-phenoxyacetamide derivatives, have been investigated through such computational methods for their potential to inhibit the SARS-CoV-2 Mpro researchgate.netnih.govnih.gov.
One in silico study focused on a series of 2-phenoxyacetamide derivatives and their interaction with the SARS-CoV-2 Mpro nih.gov. The research utilized structure-based pharmacophore modeling to screen and select ligands with the best fit scores. This was followed by molecular docking to analyze the binding modes and affinities of the selected compounds within the active site of the protease nih.gov. The results indicated that several of the designed ligands exhibited favorable binding energies, suggesting a potential for inhibitory activity nih.govnih.gov.
The study found that the free energy of binding (ΔGbind) for the most promising hits was in the range of -6.83 to -7.20 kcal/mol, which is indicative of a stable interaction with the Mpro nih.govnih.gov. The common pharmacophore features identified included hydrogen bond acceptors and hydrophobic regions, which are crucial for effective binding to the enzyme's active site nih.gov. Furthermore, predictions of the pharmacokinetic profiles, mutagenicity, and toxicity of these derivatives suggested that they possess drug-like properties, making them suitable candidates for further development researchgate.netnih.gov. These in silico findings highlight the potential of the 2-phenoxyacetamide scaffold as a starting point for the design of novel inhibitors of the SARS-CoV-2 main protease nih.govnih.gov.
Table 3: In Silico SARS-CoV-2 Mpro Inhibition Data for 2-Phenoxyacetamide Derivatives
| Ligand | Pharmacophore Fit Score | Free Energy of Binding (ΔGbind) (kcal/mol) | Common Pharmacophore Features | Reference |
|---|---|---|---|---|
| Ligand 1 | 56.20 - 65.53 | -6.83 to -7.20 | Hydrogen Bond Acceptor, Hydrophobic | nih.govnih.gov |
| Ligand 2 | 56.20 - 65.53 | -6.83 to -7.20 | Hydrogen Bond Acceptor, Hydrophobic | nih.govnih.gov |
| Ligand 3 | 56.20 - 65.53 | -6.83 to -7.20 | Hydrogen Bond Acceptor, Hydrophobic | nih.govnih.gov |
| Ligand 4 | 56.20 - 65.53 | -6.83 to -7.20 | Hydrogen Bond Acceptor, Hydrophobic | nih.govnih.gov |
Development of Pharmaceutical Intermediates
Beyond their direct biological activities, this compound and its derivatives are valuable as intermediates in the synthesis of more complex pharmaceutical compounds. The chemical structure of this compound provides a versatile platform for the construction of various heterocyclic systems and other pharmacologically relevant molecules.
For example, 2-phenylacetophenone derivatives are recognized as useful intermediates for a range of chemical products, including pharmaceuticals and agricultural chemicals google.com. The synthesis of these derivatives can be achieved through various chemical processes, and they serve as precursors for more elaborate molecular architectures google.com. The phenoxy group in this compound can be readily introduced, and the ketone functionality allows for a wide array of subsequent chemical transformations.
The synthesis of phenoxy acetic acid and its derivatives, which are structurally related to this compound, is a well-established process in medicinal chemistry nih.gov. These intermediates are then used to create a diverse range of compounds with various pharmacological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and anti-mycobacterial properties nih.gov. The ease of preparation and the reactivity of the phenoxy acetamide scaffold make it an attractive starting point for the development of new therapeutic agents nih.gov.
Furthermore, amino acetophenones, which can be considered analogs of this compound, are employed as building blocks in diversity-oriented synthesis (DOS) mdpi.com. This strategy allows for the creation of libraries of structurally diverse molecules, including analogs of natural products like flavones, coumarins, and chalcones, which are frequently investigated as lead compounds in drug discovery mdpi.com. The use of this compound and its related structures as pharmaceutical intermediates is a testament to their importance in the broader landscape of medicinal chemistry and drug development.
Environmental and Sustainable Chemistry Perspectives
Lignin (B12514952) as a Renewable Carbon Resource
Lignin is a complex aromatic biopolymer found in the cell walls of terrestrial plants, making up 10–40% of lignocellulosic biomass by weight. It is the second most abundant renewable carbon source on Earth, surpassed only by cellulose. Annually, the pulp and paper industry generates approximately 50 million tons of technical lignin as a byproduct, which is often underutilized and combusted for energy. This vast availability positions lignin as a prime renewable feedstock for the chemical industry, with the potential to replace petroleum for the production of aromatic chemicals. Its high carbon content and aromatic nature make it an obvious choice for synthesizing valuable chemicals and materials, contributing to a more sustainable and circular economy.
Sustainable Valorization Methods for Lignin
The effective valorization of lignin is crucial for the economic viability of modern biorefineries. The goal is to depolymerize the complex lignin structure into smaller, more valuable aromatic compounds. Sustainable methods for this conversion are a major focus of green chemistry.
Key valorization strategies include:
Oxidative Depolymerization : This method uses oxidizing agents, often with a catalyst, to break down lignin. It can cleave side chains and aromatic rings to produce valuable phenolic aldehydes and acids, such as vanillin and syringaldehyde. Challenges lie in controlling the oxidation to preserve the aromatic structures and avoid complete degradation.
Electrocatalysis : Recognized as an environmentally friendly process, electrocatalysis uses electricity to drive the cleavage of lignin's bonds. This method allows for enhanced selectivity by controlling the cell potential and avoids the need for harsh chemical reagents. It represents a sustainable pathway for lignin depolymerization under ambient conditions. tandfonline.comtandfonline.com
Solvolysis : This process uses a solvent at elevated temperatures to break down the lignin polymer. Oxidative solvolysis, in particular, can produce a number of functionalized monomeric chemicals. mdpi.com The use of green solvents, such as deep eutectic solvents (DES), is being explored to make these processes more sustainable. uantwerpen.beresearchgate.net
Biocatalysis : Employing enzymes or whole microorganisms offers a highly specific and mild route for lignin degradation, as detailed in section 7.4.
The products from these valorization methods serve as platform molecules for a wide range of chemicals and materials.
Table 1: Products from Lignin Valorization
| Product Category | Specific Examples | Potential Applications |
| Phenolic Aldehydes | Vanillin, Syringaldehyde | Flavorings, fragrances, polymer precursors |
| Phenolic Acids | Vanillic Acid, Syringic Acid | Pharmaceuticals, fine chemicals |
| Aromatic Monomers | Phenol (B47542), Catechol, Guaiacol | Resins, polymers, chemical synthesis |
| Dicarboxylic Acids | Muconic Acid | Production of nylon, plastics |
Green Chemistry Approaches in 2-Phenoxyacetophenone Chemistry
As a model compound for the most common linkage in lignin (β-O-4), this compound is central to developing green chemistry approaches for lignin depolymerization. uantwerpen.beresearchgate.net Research in this area focuses on using environmentally benign methods to cleave its structure, providing insights applicable to large-scale lignin conversion.
Electrochemical Reduction : A prominent green approach involves the electro-catalytically hydrogenated (ECH) cleavage of this compound. uantwerpen.beresearchgate.net This method is considered sustainable as it uses electricity as a clean reagent and can be performed with inexpensive and earth-abundant electrocatalysts like copper. uantwerpen.beresearchgate.net The process avoids harsh chemical reagents and allows for control over the reaction's selectivity. tandfonline.com
Use of Green Solvents : To further enhance the sustainability of electrochemical methods, deep eutectic solvents (DES) based on components like ethylene glycol and choline chloride are used. uantwerpen.beresearchgate.net These solvents are considered green alternatives due to their low toxicity, biodegradability, and low cost. researchgate.net
Biocatalysis : The use of enzymes as biocatalysts is a cornerstone of green chemistry. nih.gov Engineered enzymes and whole-cell systems are being developed for the synthesis and modification of related acetophenones, offering routes that operate under mild conditions with high selectivity. nih.gov For instance, biocatalyzed synthesis of α-hydroxy ketones from racemic epoxides has been demonstrated by co-expressing specific enzymes in a host cell, which supplies and regenerates necessary coenzymes. nih.gov
Solvent-Free Synthesis : For the synthesis of related compounds like p-hydroxyacetophenone, solvent-free methods using eco-friendly and biodegradable catalysts such as p-toluenesulfonic acid (PTSA) have been developed. researchgate.netsemanticscholar.org These approaches significantly reduce waste compared to traditional methods that rely on corrosive Lewis acids like aluminum chloride. researchgate.net
Evaluating the "greenness" of these synthetic routes often involves the use of green chemistry metrics . These tools quantify the environmental performance of a chemical process.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Focus |
| Atom Economy (AE) | Measures the efficiency with which atoms from the reactants are incorporated into the desired product. | Inherent efficiency of a reaction |
| Reaction Mass Efficiency (RME) | A more comprehensive metric that accounts for reaction yield and the stoichiometry of reactants. nih.govsemanticscholar.org | Mass balance of reactants vs. product |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the final product. nih.gov | Overall process efficiency and waste generation |
| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. nih.gov | Waste minimization |
Microorganism-Mediated Lignin Degradation for Industrial Applications
Nature has evolved sophisticated mechanisms for lignin degradation, primarily through microorganisms like fungi and bacteria. Harnessing these biological systems is a promising strategy for industrial lignin valorization. These processes are environmentally friendly, operating under mild conditions and offering high selectivity.
White-rot fungi are among the most effective lignin-degrading organisms known. They secrete powerful extracellular enzymes that break down the complex lignin polymer. Key bacterial genera such as Pseudomonas, Rhodococcus, and Streptomyces are also known for their ability to degrade lignin and its aromatic breakdown products.
The enzymatic machinery involved is central to this process.
Table 3: Key Microorganisms and Enzymes in Lignin Degradation
| Microorganism Type | Example Genera/Species | Key Ligninolytic Enzymes | Enzyme Function |
| White-Rot Fungi | Phanerochaete chrysosporium | Lignin Peroxidases (LiP), Manganese Peroxidases (MnP) | Oxidize and depolymerize the lignin structure |
| Fungi | Trametes versicolor | Laccases | Catalyze the oxidation of phenolic compounds |
| Bacteria | Pseudomonas putida, Rhodococcus jostii | Dye-decolorizing Peroxidases (DyP) | Oxidize lignin and a wide range of aromatic compounds |
| Bacteria | Streptomyces viridosporus | Extracellular Peroxidases | Cleave β-aryl ether bonds, releasing low molecular weight phenols |
| Bacteria | Sphingobium sp. | β-etherase enzymes (e.g., LigE) | Specifically cleave the β-O-4 ether linkage |
For industrial applications, microorganisms can be genetically engineered to enhance their degradation capabilities and to channel the resulting aromatic monomers into specific, high-value products. This "biological funneling" approach converts a heterogeneous mixture of lignin-derived compounds into a single target molecule, such as muconic acid (a precursor to nylon) or vanillin. This strategy is a cornerstone of developing sustainable biorefineries that can convert all major components of biomass into valuable products.
Q & A
Q. How can 2-Phenoxyacetophenone be synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is synthesized via Friedel-Crafts acylation, where phenoxyacetyl chloride reacts with benzene in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, iodine-catalyzed cyclization of this compound derivatives can yield heterocyclic compounds like imidazo[1,2-a]pyridines . Characterization involves 1H/13C NMR to confirm the ketone structure (e.g., δ ~7.8 ppm for the carbonyl proton) and aromatic protons (δ 6.8–7.5 ppm) . Physical properties such as boiling point (361.3°C), density (1.12 g/cm³), and vapor pressure (2.08E-05 mmHg at 25°C) are critical for purification and handling .
Q. What are the standard analytical techniques for verifying the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key peaks include the carbonyl carbon (~200 ppm in 13C NMR) and aromatic protons (integrated for 10H in 1H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% by HPLC) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 213.1 confirms the molecular weight (212.24 g/mol) .
Q. Why is this compound used as a model compound in lignin degradation studies, and what experimental considerations are critical?
- Methodological Answer : this compound mimics lignin’s β-O-4 ether bonds, enabling controlled studies on bond cleavage mechanisms . Critical considerations include:
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO) to dissolve lignin-model compounds.
- Analytical Tracking : Monitor degradation via GC-MS for phenolic byproducts (e.g., acetophenone) or UV-Vis for absorbance changes at 280 nm .
Advanced Research Questions
Q. What methodologies are employed to isolate microorganisms capable of degrading this compound, and how are their ether bond-cleaving activities validated?
- Methodological Answer :
- Isolation : Soil samples from lignin-rich environments are enriched in mineral media containing this compound as the sole carbon source. Strains like Acinetobacter calcoaceticus TUS-SO1 are identified via 16S rRNA sequencing .
- Validation :
- Enzyme Assays : Measure etherase activity using colorimetric substrates (e.g., p-nitrophenyl ethers).
- Genome Analysis : Identify genes encoding ligninolytic enzymes (e.g., cytochrome P450 monooxygenases) via draft genome sequencing .
Q. How do catalytic hydrogenolysis approaches using model compounds like this compound inform lignin valorization strategies?
- Methodological Answer : Transfer hydrogenolysis of this compound using PdCu/HT catalysts yields phenolic monomers (e.g., phenol and acetophenone) with ~78% efficiency (Table S3, ). Key parameters:
Q. What factors contribute to discrepancies in the efficiency of microbial strains in cleaving the ether bond of this compound, and how can these be systematically analyzed?
- Methodological Answer : Variations arise from:
- Enzyme Expression : Quantitative PCR (qPCR) of etherase genes (e.g., ligE, ligF) correlates with activity levels .
- Metabolic Pathways : LC-MS profiling identifies strain-specific byproducts (e.g., catechol vs. muconic acid).
- Comparative Genomics : Pan-genome analysis reveals accessory genes (e.g., transporters) in high-efficiency strains like Streptomyces spp. .
Q. What enzymatic pathways are implicated in the microbial degradation of this compound, and how can they be engineered for enhanced activity?
- Methodological Answer :
- Pathway Elucidation : Acinetobacter strains employ a two-step pathway: (1) ether bond cleavage by monooxygenases, (2) β-ketoacid degradation via acyl-CoA synthetases .
- Engineering Strategies :
- Heterologous Expression : Clone ligD (etherase) into E. coli for optimized activity.
- Directed Evolution : Screen mutant libraries for improved activity under high substrate concentrations (e.g., >5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
